![molecular formula C23H21ClN2O3 B3478281 4-{2-[(4-chlorophenyl)amino]-2-oxoethoxy}-N-(2-ethylphenyl)benzamide](/img/structure/B3478281.png)
4-{2-[(4-chlorophenyl)amino]-2-oxoethoxy}-N-(2-ethylphenyl)benzamide
Overview
Description
4-{2-[(4-chlorophenyl)amino]-2-oxoethoxy}-N-(2-ethylphenyl)benzamide, commonly known as CELECOXIB, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used to relieve pain and inflammation associated with various medical conditions. It was first introduced in 1999 and has since become a popular choice for treating arthritis, menstrual cramps, and other inflammatory conditions.
Mechanism of Action
CELECOXIB works by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX-2, CELECOXIB reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects
CELECOXIB has been found to have several biochemical and physiological effects. It has been shown to reduce the production of cytokines, which are involved in the inflammatory response. It also reduces the production of reactive oxygen species, which can cause cellular damage and inflammation. In addition, CELECOXIB has been found to have antioxidant properties, which can help protect cells from damage.
Advantages and Limitations for Lab Experiments
CELECOXIB has several advantages for lab experiments. It is readily available and relatively inexpensive, making it an attractive option for researchers. It also has a well-established mechanism of action and has been extensively studied, making it a reliable tool for studying inflammation and pain. However, there are also limitations to using CELECOXIB in lab experiments. It has been found to have off-target effects, which can complicate data interpretation. In addition, its use in animal studies can be limited by its potential toxicity and side effects.
Future Directions
There are several future directions for research on CELECOXIB. One area of interest is its potential use in treating cancer. CELECOXIB has been found to have anti-tumor properties and has been studied for its potential use in treating various types of cancer, including breast, lung, and colon cancer. Another area of interest is its potential use in treating Alzheimer's disease and other neurodegenerative disorders. CELECOXIB has been found to have anti-inflammatory and antioxidant properties, which may help protect against neuronal damage and inflammation. Finally, there is a need for further research on the off-target effects of CELECOXIB, as well as its potential toxicity and side effects, particularly in long-term use.
Scientific Research Applications
CELECOXIB has been extensively studied for its potential therapeutic applications in various medical conditions. It has been found to be effective in reducing pain and inflammation associated with osteoarthritis, rheumatoid arthritis, and other inflammatory conditions. It has also been studied for its potential use in treating cancer, Alzheimer's disease, and other neurological disorders.
properties
IUPAC Name |
4-[2-(4-chloroanilino)-2-oxoethoxy]-N-(2-ethylphenyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN2O3/c1-2-16-5-3-4-6-21(16)26-23(28)17-7-13-20(14-8-17)29-15-22(27)25-19-11-9-18(24)10-12-19/h3-14H,2,15H2,1H3,(H,25,27)(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYUCTKLBZDHTBG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)OCC(=O)NC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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